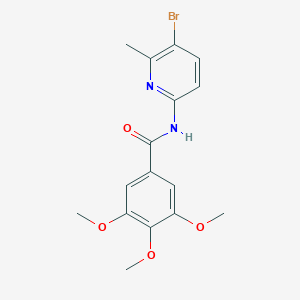![molecular formula C18H18N2O4S B278358 N-[(2-hydroxy-5-propan-2-ylphenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B278358.png)
N-[(2-hydroxy-5-propan-2-ylphenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-hydroxy-5-propan-2-ylphenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide, commonly known as BHPI, is a compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. BHPI is a synthetic compound that belongs to the class of carbamothioylbenzodioxole derivatives.
作用机制
The exact mechanism of action of BHPI is not fully understood. However, studies have suggested that BHPI may exert its biological effects by inhibiting various enzymes and proteins involved in different cellular pathways. For instance, BHPI has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. BHPI has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
BHPI has been found to have several biochemical and physiological effects. In vitro studies have shown that BHPI can induce apoptosis, a process of programmed cell death, in cancer cells. BHPI has also been found to inhibit the growth of various bacterial and fungal species. In animal studies, BHPI has been shown to reduce inflammation and pain. Additionally, BHPI has been found to have antioxidant properties, which may help protect cells from oxidative damage.
实验室实验的优点和局限性
BHPI has several advantages for lab experiments. For instance, BHPI is relatively easy to synthesize and can be obtained in high yields. Additionally, BHPI has been found to have low toxicity in animal studies. However, BHPI also has some limitations for lab experiments. For instance, BHPI is relatively insoluble in water, which may limit its application in aqueous systems. Additionally, the exact mechanism of action of BHPI is not fully understood, which may limit its potential applications.
未来方向
There are several future directions for research on BHPI. One potential direction is to investigate the potential use of BHPI as an anticancer agent. Further studies are needed to determine the exact mechanism of action of BHPI in cancer cells and to evaluate its efficacy in animal models. Another potential direction is to investigate the potential use of BHPI as an insecticide and herbicide in agriculture. Additional studies are needed to determine the effectiveness of BHPI against various pests and weeds and to evaluate its potential environmental impact. Finally, further studies are needed to investigate the potential use of BHPI in environmental science, particularly in the removal of heavy metals from contaminated soil and water.
合成方法
BHPI is primarily synthesized through a multistep reaction process. The synthesis of BHPI involves the reaction of 2,5-dimethoxybenzaldehyde with propan-2-ol and potassium hydroxide to form 2-hydroxy-5-propan-2-ylbenzaldehyde. The next step involves the reaction of 2-hydroxy-5-propan-2-ylbenzaldehyde with thiosemicarbazide to form N-(2-hydroxy-5-propan-2-ylphenyl)carbamothioamide. Finally, the reaction of N-(2-hydroxy-5-propan-2-ylphenyl)carbamothioamide with 1,3-benzodioxole-5-carboxylic acid chloride leads to the formation of BHPI.
科学研究应用
BHPI has been widely studied for its potential applications in various fields. In medicine, BHPI has been found to have anticancer, antimicrobial, and anti-inflammatory properties. BHPI has also been studied for its potential use as an insecticide and herbicide in agriculture. Additionally, BHPI has been investigated for its ability to remove heavy metals from contaminated soil and water in environmental science.
属性
产品名称 |
N-[(2-hydroxy-5-propan-2-ylphenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide |
|---|---|
分子式 |
C18H18N2O4S |
分子量 |
358.4 g/mol |
IUPAC 名称 |
N-[(2-hydroxy-5-propan-2-ylphenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C18H18N2O4S/c1-10(2)11-3-5-14(21)13(7-11)19-18(25)20-17(22)12-4-6-15-16(8-12)24-9-23-15/h3-8,10,21H,9H2,1-2H3,(H2,19,20,22,25) |
InChI 键 |
CZQVWFIRDZMZCS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC3=C(C=C2)OCO3 |
规范 SMILES |
CC(C)C1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC3=C(C=C2)OCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B278279.png)
![3,4-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278281.png)
![N-(1-benzofuran-2-ylcarbonyl)-N'-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiourea](/img/structure/B278283.png)
![3,4,5-trimethoxy-N-{[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B278285.png)
![2-(2,4-dichlorophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B278286.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278288.png)
![5-(4-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B278291.png)
![N-(3-{[(4-bromophenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B278292.png)
![N-{3-[(3-bromobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278293.png)



![N-[5-(2-furoylamino)-2-methoxyphenyl]-5-nitro-2-furamide](/img/structure/B278299.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278300.png)